Cas no 21573-08-0 (2-amino-6-cyclopropylpyrimidin-4(3H)-one)

2-Amino-6-cyclopropylpyrimidin-4(3H)-one is a pyrimidine derivative with a cyclopropyl substituent at the 6-position, offering a unique structural motif for pharmaceutical and agrochemical applications. Its heterocyclic framework and functional groups make it a versatile intermediate in organic synthesis, particularly for constructing biologically active compounds. The cyclopropyl group enhances steric and electronic properties, potentially improving binding affinity in target interactions. This compound is valued for its stability and synthetic accessibility, facilitating further derivatization. Its applications include serving as a precursor in the development of kinase inhibitors, antimicrobial agents, and other therapeutic candidates. High purity and well-characterized properties ensure reproducibility in research and industrial settings.
2-amino-6-cyclopropylpyrimidin-4(3H)-one structure
21573-08-0 structure
Product name:2-amino-6-cyclopropylpyrimidin-4(3H)-one
CAS No:21573-08-0
MF:C7H9N3O
MW:151.165860891342
MDL:MFCD11047065
CID:2194124
PubChem ID:135741826

2-amino-6-cyclopropylpyrimidin-4(3H)-one Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-6-cyclopropylpyrimidin-4-ol
    • C7H9N3O
    • 2-amino-6-cyclopropylpyrimidin-4(3H)-one
    • 2-amino-6-cyclopropyl-3,4-dihydropyrimidin-4-one
    • 2-amino-4-cyclopropyl-1H-pyrimidin-6-one
    • DA-43251
    • SCHEMBL5750966
    • SCHEMBL15427620
    • AKOS023790983
    • EN300-1222811
    • 21573-08-0
    • CS-0306143
    • 6-Cyclopropyl-2-imino-2,3-dihydropyrimidin-4(1h)-one
    • SB55902
    • F2158-2306
    • AKOS012659593
    • GS-5611
    • MDL: MFCD11047065
    • Inchi: 1S/C7H9N3O/c8-7-9-5(4-1-2-4)3-6(11)10-7/h3-4H,1-2H2,(H3,8,9,10,11)
    • InChI Key: KGEQZBGKOFFIAI-UHFFFAOYSA-N
    • SMILES: O=C1C=C(C2CC2)N=C(N)N1

Computed Properties

  • Exact Mass: 151.074561919g/mol
  • Monoisotopic Mass: 151.074561919g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.5
  • XLogP3: -0.7

2-amino-6-cyclopropylpyrimidin-4(3H)-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A089005214-1g
2-Amino-6-cyclopropylpyrimidin-4-ol
21573-08-0 95%
1g
$900.62 2023-09-02
Life Chemicals
F2158-2306-2.5g
2-amino-6-cyclopropylpyrimidin-4(3H)-one
21573-08-0 95%+
2.5g
$1078.0 2023-09-06
Life Chemicals
F2158-2306-0.25g
2-amino-6-cyclopropylpyrimidin-4(3H)-one
21573-08-0 95%+
0.25g
$486.0 2023-09-06
Life Chemicals
F2158-2306-0.5g
2-amino-6-cyclopropylpyrimidin-4(3H)-one
21573-08-0 95%+
0.5g
$512.0 2023-09-06
Life Chemicals
F2158-2306-10g
2-amino-6-cyclopropylpyrimidin-4(3H)-one
21573-08-0 95%+
10g
$2264.0 2023-09-06
TRC
A192181-100mg
2-Amino-6-cyclopropyl-1H-pyrimidin-4-one
21573-08-0
100mg
$ 115.00 2022-06-08
Chemenu
CM244118-1g
2-Amino-6-cyclopropylpyrimidin-4-ol
21573-08-0 95%
1g
$397 2023-02-17
Life Chemicals
F2158-2306-1g
2-amino-6-cyclopropylpyrimidin-4(3H)-one
21573-08-0 95%+
1g
$539.0 2023-09-06
Chemenu
CM244118-5g
2-Amino-6-cyclopropylpyrimidin-4-ol
21573-08-0 95%
5g
$907 2021-08-04
Alichem
A089005214-5g
2-Amino-6-cyclopropylpyrimidin-4-ol
21573-08-0 95%
5g
$1018.50 2023-09-02

Additional information on 2-amino-6-cyclopropylpyrimidin-4(3H)-one

Introduction to 2-amino-6-cyclopropylpyrimidin-4(3H)-one (CAS No. 21573-08-0)

2-amino-6-cyclopropylpyrimidin-4(3H)-one, identified by its Chemical Abstracts Service (CAS) number 21573-08-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrimidine class, a structurally diverse and biologically relevant family of molecules known for their role in various biological processes, including DNA synthesis and repair. The structural framework of 2-amino-6-cyclopropylpyrimidin-4(3H)-one incorporates a cyclopropyl group at the 6-position, which introduces steric and electronic modifications that can influence its pharmacological properties.

The 2-amino-6-cyclopropylpyrimidin-4(3H)-one scaffold has been extensively studied for its potential applications in drug discovery, particularly in the development of small-molecule inhibitors targeting key enzymes and pathways involved in diseases such as cancer, inflammation, and infectious disorders. The cyclopropyl moiety, a six-membered aliphatic ring with three carbon atoms, is a common pharmacophore in medicinal chemistry due to its ability to modulate binding interactions with biological targets. This structural feature can enhance the compound's solubility, bioavailability, and binding affinity, making it a valuable candidate for further pharmacological exploration.

Recent advancements in computational chemistry and high-throughput screening have facilitated the rapid identification of novel bioactive compounds like 2-amino-6-cyclopropylpyrimidin-4(3H)-one. Researchers have leveraged these technologies to investigate the compound's interactions with enzymes such as kinases and polymerases, which are critical in cellular signaling and DNA replication. Preliminary studies suggest that 2-amino-6-cyclopropylpyrimidin-4(3H)-one exhibits inhibitory activity against certain kinases, potentially making it a lead compound for the development of targeted therapies.

The synthesis of 2-amino-6-cyclopropylpyrimidin-4(3H)-one involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic strategies include condensation reactions, cyclization processes, and functional group transformations. The introduction of the cyclopropyl group at the 6-position is particularly challenging due to its strained ring structure, which necessitates careful optimization of reaction parameters to minimize side products. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating further preclinical and clinical investigations.

In the realm of drug discovery, 2-amino-6-cyclopropylpyrimidin-4(3H)-one has been explored as a potential therapeutic agent for various diseases. Its pyrimidine core is structurally analogous to natural nucleobases, suggesting it may interfere with nucleic acid metabolism or bind to DNA/RNA-binding proteins. Additionally, the presence of both amino and carbonyl functional groups provides multiple sites for chemical modification, allowing for the development of derivatives with enhanced pharmacological properties. Researchers are currently investigating its efficacy in preclinical models as a potential treatment for cancers driven by aberrant kinase activity.

The pharmacokinetic profile of 2-amino-6-cyclopropylpyrimidin-4(3H)-one is another critical area of study. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic potential. Preliminary pharmacokinetic studies indicate that 2-amino-6-cyclopropylpyrimidin-4(3H)-one exhibits moderate oral bioavailability and undergoes metabolic degradation via cytochrome P450 pathways. These findings provide valuable insights into potential drug-drug interactions and dosing regimens for future clinical trials.

One of the most exciting aspects of 2-amino-6-cyclopropylpyrimidin-4(3H)-one research is its potential in combination therapy strategies. By pairing this compound with other agents that target different pathways or mechanisms within a disease pathway, researchers may be able to achieve synergistic effects that enhance therapeutic outcomes. For instance, combining 2-amino-6-cyclopropylpyrimidin-4(3H)-one with inhibitors targeting tumor suppressor genes or immune checkpoint proteins could lead to more effective cancer treatments.

The development of novel analytical techniques has also contributed to the growing interest in 2-amino-6-cyclopropylpyrimidin-4(3H)-one. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography have enabled detailed structural characterization and elucidation of molecular interactions. These tools are indispensable for confirming the identity of synthetic intermediates and assessing the purity of final products. Furthermore, they provide critical data for understanding how 2-amino-6-cyclopropylpyrimidin-4(3H)-one interacts with biological targets at an atomic level.

As research into 2-amino-6-cyclopropylpyrimidin-4(3H)-one progresses, collaborations between academic institutions and pharmaceutical companies are becoming increasingly important. These partnerships leverage complementary expertise in synthetic chemistry, pharmacology, and clinical development to accelerate the translation of laboratory findings into tangible therapeutic benefits. Such collaborations are essential for navigating the complex challenges associated with drug discovery and development.

The future prospects for 2-amino-6-cyclopropylpyrimidin-4(3H)-one appear promising, with ongoing studies exploring its potential applications in areas such as antiviral therapy and neurodegenerative diseases. The versatility of its structural framework allows for further derivatization to create compounds with tailored biological activities. Continued investigation into this molecule will likely uncover new therapeutic opportunities across multiple disease indications.

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